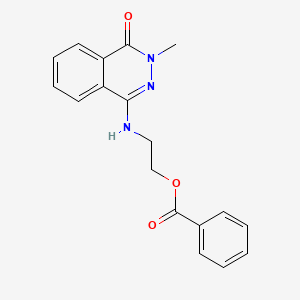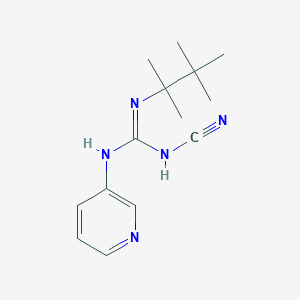
N-Cyano-N'-3-pyridinyl-N''-(1,1,2,2-tetramethylpropyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyano-N’-3-pyridinyl-N’'-(1,1,2,2-tetramethylpropyl)guanidine is an organic compound belonging to the class of pyridines and derivatives This compound is characterized by the presence of a cyano group, a pyridinyl group, and a tetramethylpropyl group attached to a guanidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’-3-pyridinyl-N’‘-(1,1,2,2-tetramethylpropyl)guanidine can be achieved through several methods. One common approach involves the reaction of a pyridinyl isocyanate with a substituted guanidine. For example, the reaction of 4-pyridinyl isocyanate with N-cyano-N’-(1,1,2,2-tetramethylpropyl)guanidine in the presence of a suitable solvent such as tetrahydrofuran (THF) can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Cyano-N’-3-pyridinyl-N’'-(1,1,2,2-tetramethylpropyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or pyridinyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N-Cyano-N’-3-pyridinyl-N’'-(1,1,2,2-tetramethylpropyl)guanidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a potassium channel opener.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Cyano-N’-3-pyridinyl-N’'-(1,1,2,2-tetramethylpropyl)guanidine involves its interaction with specific molecular targets. For instance, it can act as a potassium channel opener by binding to the sulfonylurea receptor and modulating the activity of ATP-sensitive potassium channels . This interaction can lead to various physiological effects, including vasodilation and cardioprotection.
Comparación Con Compuestos Similares
Similar Compounds
- N-Cyano-N’-3-pyridinyl-N’'-(1,1-dimethylpropyl)guanidine
- N-Cyano-N’-4-pyridinyl-N’'-(1,2,2-trimethylpropyl)guanidine
Uniqueness
N-Cyano-N’-3-pyridinyl-N’'-(1,1,2,2-tetramethylpropyl)guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in its applications.
Propiedades
Número CAS |
67026-36-2 |
|---|---|
Fórmula molecular |
C14H21N5 |
Peso molecular |
259.35 g/mol |
Nombre IUPAC |
1-cyano-3-pyridin-3-yl-2-(2,3,3-trimethylbutan-2-yl)guanidine |
InChI |
InChI=1S/C14H21N5/c1-13(2,3)14(4,5)19-12(17-10-15)18-11-7-6-8-16-9-11/h6-9H,1-5H3,(H2,17,18,19) |
Clave InChI |
URAOWGRHICKCQA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C)(C)N=C(NC#N)NC1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




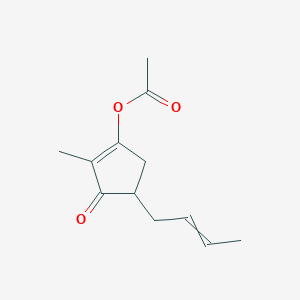
![Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14463748.png)
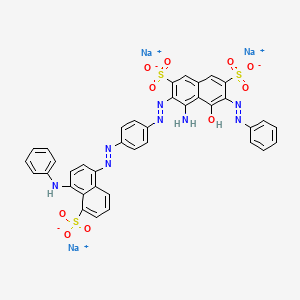
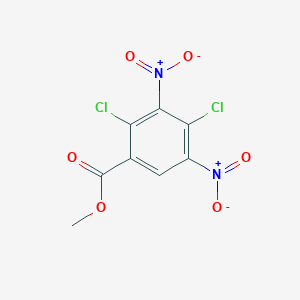

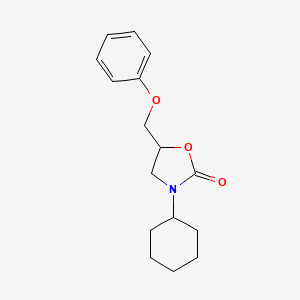
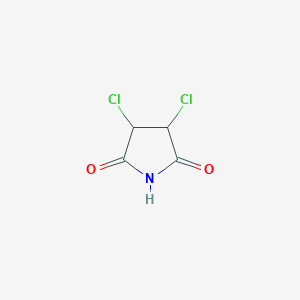
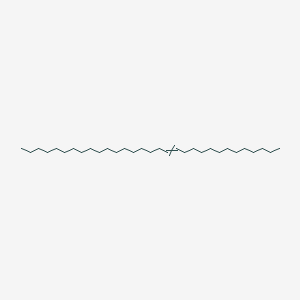
![2',4',6'-Trimethyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14463804.png)
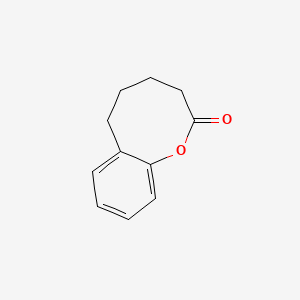
![Benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14463807.png)
